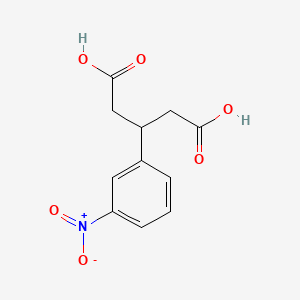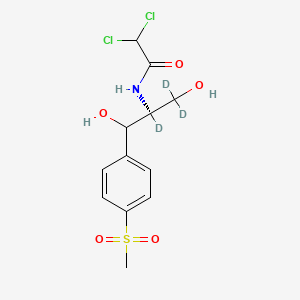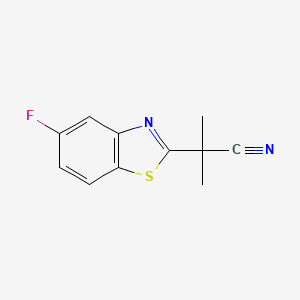
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is an organic compound belonging to the class of benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the 2-position of the propanenitrile moiety makes this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-fluoro-1,3-benzothiazole with appropriate nitrile-containing reagents under specific conditions. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile: This compound has a similar structure but lacks the methyl group at the 2-position of the propanenitrile moiety.
4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline: This compound has an aniline group instead of a nitrile group, which may result in different chemical and biological properties.
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride: This compound contains an amine group instead of a nitrile group, which can affect its reactivity and applications.
The unique combination of the fluorine atom, benzothiazole ring, and nitrile group in this compound makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H9FN2S |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-5-7(12)3-4-9(8)15-10/h3-5H,1-2H3 |
Clave InChI |
VDDWRZHOLRKPHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=NC2=C(S1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)


![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)

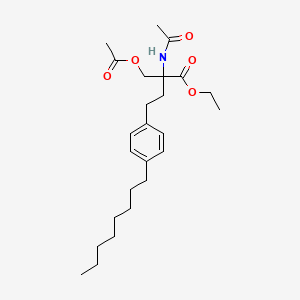
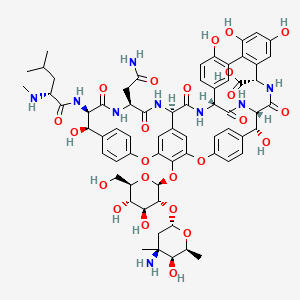
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
